molecular formula C11H13BrFN B1398970 [(4-Bromo-3-fluorophenyl)methyl](cyclopropylmethyl)amine CAS No. 1248455-97-1

[(4-Bromo-3-fluorophenyl)methyl](cyclopropylmethyl)amine

Cat. No.: B1398970
CAS No.: 1248455-97-1
M. Wt: 258.13 g/mol
InChI Key: NGGCTNUAGNFTCV-UHFFFAOYSA-N
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Description

(4-Bromo-3-fluorophenyl)methylamine is an organic compound that features a complex structure with both aromatic and aliphatic components. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of bromine and fluorine atoms in the aromatic ring can significantly influence the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 4-bromo-3-fluorobenzyl chloride and cyclopropylmethylamine.

    Reaction Conditions:

Industrial Production Methods

In an industrial setting, the synthesis might involve continuous flow reactors to enhance efficiency and yield. The use of automated systems can ensure precise control over reaction conditions, leading to a more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions due to the presence of bromine and fluorine atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.

    Nucleophilic Reactions: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups into the aromatic ring.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

    Receptor Binding: Studied for its ability to bind to certain biological receptors.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity. The cyclopropylmethyl group can influence the compound’s overall conformation, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-3-fluorophenyl)methylamine
  • (4-Bromo-3-chlorophenyl)methylamine
  • (4-Bromo-3-fluorophenyl)methylamine

Uniqueness

  • Substituent Effects : The specific combination of bromine and fluorine atoms in the aromatic ring imparts unique reactivity and biological properties.
  • Cyclopropylmethyl Group : This group can influence the compound’s overall stability and reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

N-[(4-bromo-3-fluorophenyl)methyl]-1-cyclopropylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFN/c12-10-4-3-9(5-11(10)13)7-14-6-8-1-2-8/h3-5,8,14H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGCTNUAGNFTCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(4-Bromo-3-fluorophenyl)methyl](cyclopropylmethyl)amine
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[(4-Bromo-3-fluorophenyl)methyl](cyclopropylmethyl)amine
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[(4-Bromo-3-fluorophenyl)methyl](cyclopropylmethyl)amine

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